molecular formula C13H10ClNO2 B12648558 N-(4-(4-Chlorophenoxy)phenyl)formamide CAS No. 51489-62-4

N-(4-(4-Chlorophenoxy)phenyl)formamide

Cat. No.: B12648558
CAS No.: 51489-62-4
M. Wt: 247.67 g/mol
InChI Key: NZIXNFSLKVEDOS-UHFFFAOYSA-N
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Description

N-(4-(4-Chlorophenoxy)phenyl)formamide is an organic compound with the molecular formula C13H10ClNO2 It is a member of the formamide family, characterized by the presence of a formyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Chlorophenoxy)phenyl)formamide typically involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride to form 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with formamide to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Chlorophenoxy)phenyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(4-Chlorophenoxy)phenyl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-Chlorophenoxy)phenyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-Chlorophenoxy)phenyl)formamide is unique due to the presence of both chlorophenyl and phenoxy groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

51489-62-4

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]formamide

InChI

InChI=1S/C13H10ClNO2/c14-10-1-5-12(6-2-10)17-13-7-3-11(4-8-13)15-9-16/h1-9H,(H,15,16)

InChI Key

NZIXNFSLKVEDOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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